阿扑吗啡

描述

Apomorphine (APO) is a well-known aporphine derivative that functions as a non-selective dopamine agonist, activating a range of dopamine receptors including D1, D2S, D2L, D3, D4, and D5. It also interacts with serotonin receptors and α-adrenergic receptors. APO has a variety of medical applications, such as inducing vomiting in dogs, treating addiction in humans, managing erectile dysfunction, hypoactive sexual desire disorder, and Parkinson's disease (PD). It is particularly used in advanced stages of PD for patients with persistent motor fluctuations unresponsive to other treatments. Recent studies suggest a potential role for APO in treating Alzheimer’s disease by stimulating Aβ catabolism, which could reduce neural cell death .

Synthesis Analysis

The synthesis of apomorphine has been achieved through a convergent total synthesis approach. The key step involves a [4+2]-cycloaddition reaction followed by a hydrogen migration, which allows for the regioselective formation of the aporphine core. This method has been shown to produce apomorphine hydrochloride with high yield and purity after a series of steps involving benzyne chemistry .

Molecular Structure Analysis

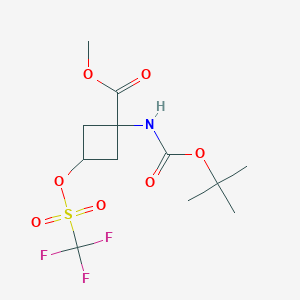

Apomorphine's structure is similar to that of dopamine, which enables it to mimic the neurotransmitter's activity and stimulate dopamine receptors in the brain. The presence of substituents on the aporphine molecule, such as methoxy or chloro groups, can significantly influence its affinity for dopamine receptors. For instance, compounds with an N-n-propyl group and a 2-hydroxy or methoxy group have shown high D2 receptor affinity and selectivity .

Chemical Reactions Analysis

Apomorphine's activity as a dopamine agonist is due to its ability to interact with dopamine receptors in the brain. The molecule's structural features, such as the presence of a 2-substituent, can enhance this interaction. For example, the addition of an N-n-propyl group and a 2-hydroxy or methoxy group can increase the affinity for D2 receptors and the selectivity over D1 receptors .

Physical and Chemical Properties Analysis

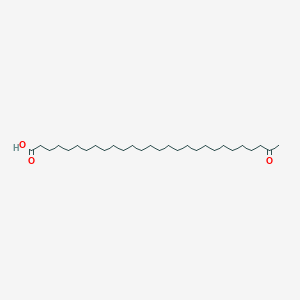

Apomorphine is a lipophilic compound, which has implications for its administration and delivery. To improve its oral bioavailability, lipophilic prodrugs of apomorphine have been synthesized, such as dilauroyl apomorphine (DLA) and dipalmitoyl apomorphine (DPA). These prodrugs can be incorporated into self-emulsifying drug delivery systems (SEDDS) to control their enzymatic degradation in biorelevant media, potentially allowing for oral delivery and lymphatic transport .

Case Studies and Clinical Applications

Apomorphine has been studied in various clinical contexts. For example, it has been used to induce penile erections in impotent patients, suggesting a subgroup of these patients may have impaired central dopamine function. Apomorphine testing could serve as a diagnostic tool to identify patients who might respond to treatment with dopamine receptor agonists like bromocriptine . Additionally, apomorphine's effects on growth hormone secretion, prolactin secretion, and other physiological responses have been used to evaluate dopamine function in psychiatric and neurological disorders . In the context of PD, apomorphine has been shown to up-regulate neurotrophic factors like NGF and GDNF in cultured mouse astrocytes, suggesting neuroprotective effects . Furthermore, apomorphine-induced activation of dopamine receptors has been shown to modulate FGF-2 expression in astrocytic cultures, promoting the survival of dopaminergic neurons . Lastly, apomorphine's effects on the swimming behavior of Daphnia magna have been explored as a novel tool to assess the impact of dopamine receptor agonists on locomotor activity .

科学研究应用

在药物制剂中的稳定性

阿扑吗啡是一种多巴胺受体激动剂,其在药物制剂中的稳定性已得到研究。研究表明,在特定的条件下,亚硫酸氢钠水溶液中的 R(-) 阿扑吗啡盐酸盐 (ApoHCI) 在长达六个月的时间内保持稳定,突出了其在临床研究中长期使用的潜力 (吴英健等人,2001)。

治疗和诊断应用

阿扑吗啡除了最初用于帕金森病外,已被重新用于各种潜在的治疗和诊断应用。其多效生物功能表明在神经系统疾病中发挥作用,如不安腿综合征、亨廷顿舞蹈病、肌萎缩侧索硬化症、阿尔茨海默病、意识障碍、性功能障碍、恶性神经综合征和癌症 (Auffret 等人,2019)。

在帕金森病治疗中的作用

目前的研究强调了阿扑吗啡在治疗帕金森病 (PD) 症状方面的有效性。由于其高度亲脂性的结构,其起效迅速,有利于管理 PD 的开关症状。随着递送系统和副作用管理的改进,阿扑吗啡在 PD 治疗中的使用变得更加广泛 (Boyle 和 Ondo,2015)。

药理特性和治疗用途

阿扑吗啡激活多种受体,包括多巴胺、血清素和 α-肾上腺素能受体。它在兽医学中用于诱导狗呕吐,在人类医学中用于各种治疗,包括成瘾、勃起功能障碍、性欲减退障碍和晚期帕金森病。最近的研究还表明其在治疗阿尔茨海默病中的作用 (Ribaric,2012)。

阿尔茨海默病研究

阿扑吗啡在阿尔茨海默病研究中显示出前景。在 AD 小鼠模型中,阿扑吗啡有效促进淀粉样蛋白-β 降解,表明其作为阿尔茨海默病管理中治疗剂的潜力 (Himeno 等人,2011)。

对小鼠海马体的影响

对小鼠海马体的研究表明,阿扑吗啡影响学习、记忆、突触可塑性、树突长度和氧化应激。这些发现有助于我们了解多巴胺能激活在非运动脑区更广泛的影响 (Arroyo-García 等人,2018)。

对勃起功能的影响

关于阿扑吗啡在勃起功能中的作用的研究非常重要。它作为多巴胺能受体的药理探针的使用及其在勃起功能障碍治疗中的临床应用已得到充分证明 (Hsieh 等人,2004)。

未来方向

There are promising works in neuroprotection or addiction for Apomorphine . Innovations in advanced therapies for PD include novel formulations of levodopa for continuous delivery via subcutaneous infusion as an alternative to surgical enteral tube placement . There are also promising results from studies of pulmonary, sublingual and transdermal routes .

属性

IUPAC Name |

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQDUVQKEIOC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate) | |

| Record name | Apomorphine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022614 | |

| Record name | Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/ | |

| Record name | Apomorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Apomorphine | |

Color/Form |

Hexagonal plates from chloroform+petroleum ether; rods from ether | |

CAS RN |

58-00-4, 41372-20-7 | |

| Record name | (-)-Apomorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apomorphine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apomorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apomorphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21FAR7B4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/ | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)